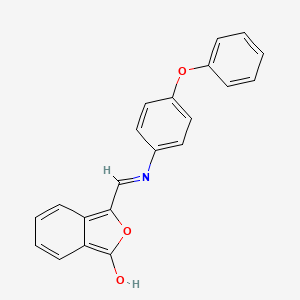
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders and as a diagnostic tool for cancer.
Mechanism of Action
The mechanism of action of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and reduce the production of inflammatory mediators.
Biochemical and Physiological Effects:
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one in lab experiments is its versatility. The compound can be used in various assays to study its effects on different cell types and signaling pathways. However, one of the limitations of using (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are needed to understand the compound's mechanism of action and optimize its efficacy and safety. Additionally, research is needed to develop new methods for synthesizing (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one and improving its solubility in water to enhance its bioavailability.
In conclusion, (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent for various diseases and its neuroprotective effects make it an area of interest for future research. Further studies are needed to optimize its efficacy and safety and develop new methods for synthesizing and improving its solubility in water.
Synthesis Methods
The synthesis of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one involves the reaction between 4-phenoxyaniline and isobenzofuran-1(3H)-one in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction parameters.
properties
IUPAC Name |
3-[(4-phenoxyphenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQMKLTNUZPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
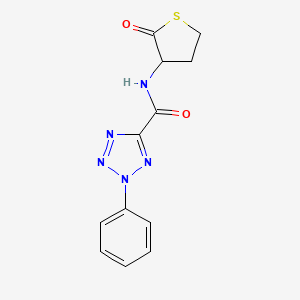
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
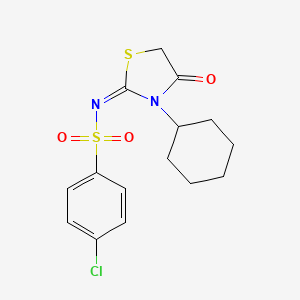
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)

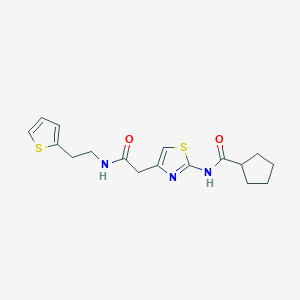
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
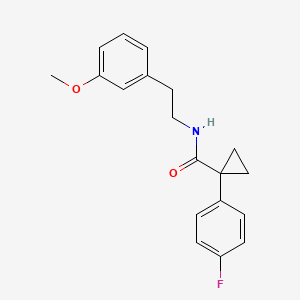
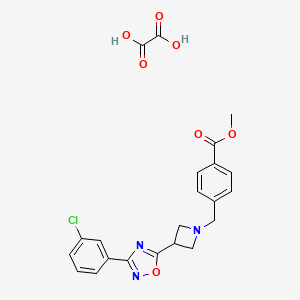


![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)